N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that features an aminopropyl group attached to a methylbenzenesulfonamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting sulfonamide is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, sulfonic acids, and various substituted sulfonamides .
Scientific Research Applications
N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide moiety can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and material science.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Employed in biosensing and nanotechnology.
Uniqueness
N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride is unique due to its specific combination of an aminopropyl group and a methylbenzenesulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .
Properties
IUPAC Name |
N-(3-aminopropyl)-4-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11;/h3-6,12H,2,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSZMCJYDVVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.